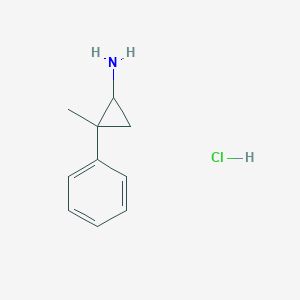
5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride
説明
5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride (CHPC) is a new organic compound with multiple applications in scientific experiments1. It has the molecular formula C6H7Cl2N3O221.
Synthesis Analysis
The synthesis of such compounds often involves the remodeling of (Aza)indole/Benzofuran skeletons3. However, the exact synthesis process for CHPC is not readily available in the literature.
Molecular Structure Analysis
The molecular weight of CHPC is 224.04 g/mol1. More detailed structural analysis would require additional resources such as crystallography or spectroscopy data, which are not available in the current search results.
Chemical Reactions Analysis
The specific chemical reactions involving CHPC are not detailed in the available literature. However, compounds with similar structures, such as pyridines, are known to participate in a variety of chemical reactions3.Physical And Chemical Properties Analysis
CHPC has a molecular weight of 224.04 g/mol1. Additional physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current search results.科学的研究の応用
Synthesis of Anticancer Agents
The compound 5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride has been utilized in the synthesis of potential anticancer agents, including pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have been investigated for their effects on the proliferation and mitotic index of cultured L1210 cells and their impact on the survival of mice bearing P388 leukemia (Temple et al., 1983).
Catalysis in Chemical Reactions
The compound has been found to be an effective catalyst for acetalization of carbonyl compounds and esterification of carboxylic acids. Notably, it has been reported to be inert to some acid-sensitive functional groups that cannot tolerate the influence of a strong acid cation exchange resin (Yoshida et al., 1981).
Formation of New Heterocyclic Compounds
Research has indicated the use of the compound in the preparation of new heterocyclic compounds, specifically through reactions with 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid and antipyrin. These reactions resulted in the formation of compounds with antimicrobial and antifungal activities (Sayed et al., 2003).
Structural Studies and Complex Formation
Supramolecular Synthons and Structural Analysis
The compound has been involved in the study of co-crystallizations of certain mono-substituted salicylic acids with 4-aminopyridine. The resulting complex solid forms, including hydrates and solvates, have revealed diverse supramolecular synthons and detailed packing analyses, contributing to the understanding of the structural dynamics of these compounds (Montis & Hursthouse, 2012).
Exploration of Multicomponent Solid Forms
The compound has also been studied in the context of diuretic compounds, where multi-component solid forms, including hydrates and cocrystals, have been successfully obtained and characterized using techniques like X-ray single crystal technique, XRPD, and FT-IR. These studies contribute to the understanding of the structural properties and interactions of these compounds (Alexandru et al., 2021).
Safety And Hazards
The specific safety and hazards associated with CHPC are not detailed in the available literature. It’s important to handle all chemical compounds with appropriate safety measures.
将来の方向性
The future directions for the use and study of CHPC are not specified in the available literature. Given its potential applications in scientific experiments1, further research could explore these possibilities.
Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, further research or consultation with a chemistry professional is recommended.
特性
IUPAC Name |
5-chloro-2-hydrazinylpyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2.ClH/c7-4-2-9-5(10-8)1-3(4)6(11)12;/h1-2H,8H2,(H,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIGRXVXPRLFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1NN)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1423520.png)
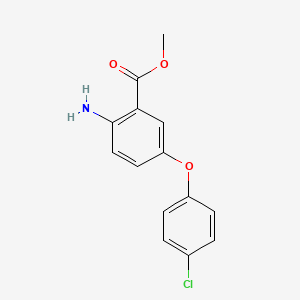
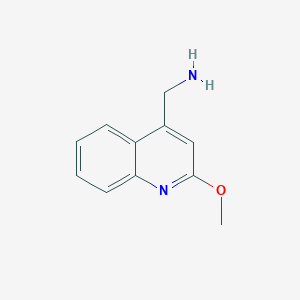
![2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B1423525.png)
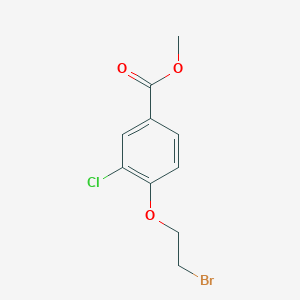
![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423528.png)
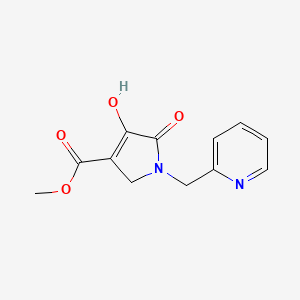
![methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423533.png)
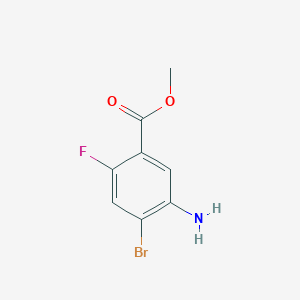
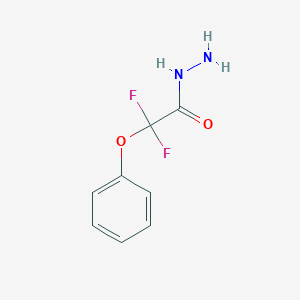
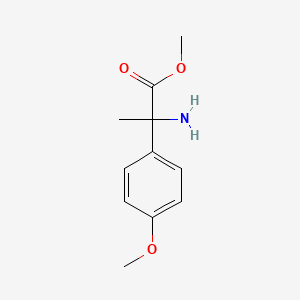
![3-Ethoxyspiro[3.5]nonan-1-ol](/img/structure/B1423541.png)
![3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423542.png)
